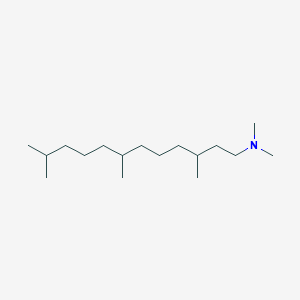
N,N,3,7,11-pentamethyldodecan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,3,7,11-pentamethyldodecan-1-amine is an organic compound with the molecular formula C17H37N. It is a tertiary amine characterized by the presence of multiple methyl groups attached to a dodecane backbone. This compound is notable for its unique structure, which includes a tertiary amine group and several methyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,3,7,11-pentamethyldodecan-1-amine typically involves the alkylation of a suitable amine precursor with methylating agents. One common method is the reaction of dodecane with methyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions are optimized to maximize the production rate while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
N,N,3,7,11-pentamethyldodecan-1-amine undergoes various chemical reactions, including:
Oxidation: The tertiary amine can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can convert the tertiary amine to secondary or primary amines, although this is less common.
Substitution: The compound can undergo nucleophilic substitution reactions where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Alkyl halides and other electrophiles are used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary or primary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
N,N,3,7,11-pentamethyldodecan-1-amine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N,3,7,11-pentamethyldodecan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The tertiary amine group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The compound’s multiple methyl groups may also influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyldodecan-1-amine: Similar structure but with fewer methyl groups.
N,N,3,7-tetramethyldodecan-1-amine: Similar but with one less methyl group.
N,N,3,7,11-trimethyldodecan-1-amine: Similar but with two fewer methyl groups.
Uniqueness
N,N,3,7,11-pentamethyldodecan-1-amine is unique due to its high degree of methylation, which can significantly affect its chemical properties and reactivity. This makes it a valuable compound for studying the effects of methylation on amine functionality and for developing specialized applications in various fields.
Properties
CAS No. |
56392-07-5 |
|---|---|
Molecular Formula |
C17H37N |
Molecular Weight |
255.5 g/mol |
IUPAC Name |
N,N,3,7,11-pentamethyldodecan-1-amine |
InChI |
InChI=1S/C17H37N/c1-15(2)9-7-10-16(3)11-8-12-17(4)13-14-18(5)6/h15-17H,7-14H2,1-6H3 |
InChI Key |
YCLJKXZGQYOVKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


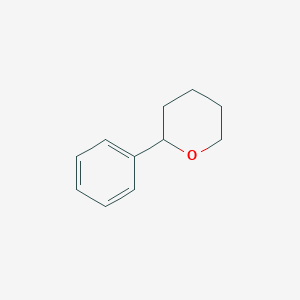
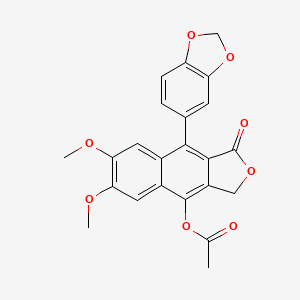
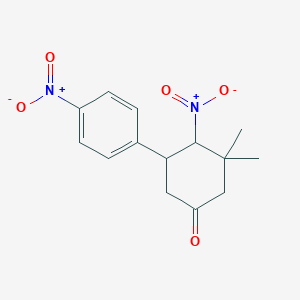
![9-(methylsulfanyl)-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclohexan]-7(11H)-one](/img/structure/B14155688.png)
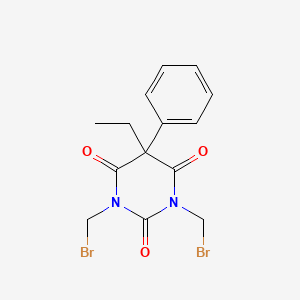
![N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-fluorobenzohydrazide](/img/structure/B14155696.png)
![N-[4-amino-1-[[3-hydroxy-1-[[3-hydroxy-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-15-benzyl-3,12-bis(1-hydroxyethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide](/img/structure/B14155703.png)
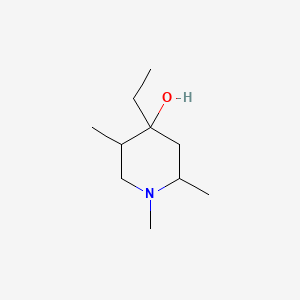
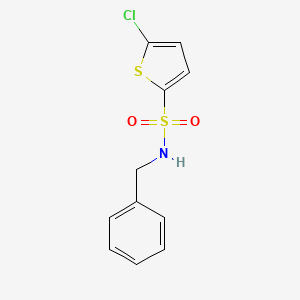
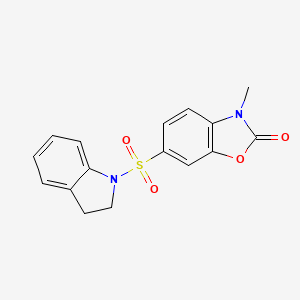
![butan-2-yl 2-amino-1-(4-butylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B14155715.png)
![N'-(2-aminoethyl)ethane-1,2-diamine;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14155722.png)
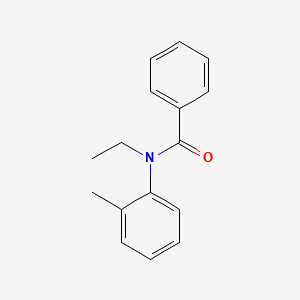
![(8R,9S,10R,12S,13S,14S,15S,17S)-17-acetyl-12,15-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14155731.png)
